3-(1H-Imidazol-2-yl)pyridin-4-amine

p38 MAP kinase regioisomer pyridinylimidazole

3-(1H-Imidazol-2-yl)pyridin-4-amine (CAS 1602196-34-8) is a heterocyclic small molecule combining a 4-aminopyridine ring with an imidazole substituent at the 3-position via a C–C bond. The scaffold belongs to the aminopyridinylimidazole class, a privileged chemotype widely exploited in kinase inhibitor discovery, particularly for p38 MAP kinase and related targets.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
Cat. No. B13247304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-yl)pyridin-4-amine
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1N)C2=NC=CN2
InChIInChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)
InChIKeyNOIKGQCVIQVFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-2-yl)pyridin-4-amine – Structural Identity and Procurement Baseline for a Specialized Aminopyridinylimidazole Building Block


3-(1H-Imidazol-2-yl)pyridin-4-amine (CAS 1602196-34-8) is a heterocyclic small molecule combining a 4-aminopyridine ring with an imidazole substituent at the 3-position via a C–C bond . The scaffold belongs to the aminopyridinylimidazole class, a privileged chemotype widely exploited in kinase inhibitor discovery, particularly for p38 MAP kinase and related targets [1]. With a molecular formula of C₈H₈N₄ and a molecular weight of 160.18 g/mol, the compound presents a compact, ligand-efficient core bearing two hydrogen-bond donors (HBD = 2), three hydrogen-bond acceptors (HBA = 3), a topological polar surface area (TPSA) of 67.59 Ų, and a calculated LogP of 1.05 . These properties place it within favorable drug-like chemical space and distinguish it from regioisomeric analogs that differ in the position of the amine or imidazole attachment .

Scaffold type
Compact, ligand-efficient aminopyridinylimidazole core for kinase hinge-binding fragment design
Functional geometry
4-aminopyridine HBD/HBA pattern; regioisomerically defined for consistent SAR
Synthetic utility
Precursor to pyridin-4-one VEGF receptor kinase inhibitor series (Sanofi patent)

Why 3-(1H-Imidazol-2-yl)pyridin-4-amine Cannot Be Replaced by a Generic Aminopyridinylimidazole – The Regiochemistry Gate


Substituting 3-(1H-Imidazol-2-yl)pyridin-4-amine with a different aminopyridinylimidazole regioisomer or linkage isomer introduces a high risk of functional failure because the exact position of the 4-amino group and the 3-imidazol-2-yl substituent dictates the vector of hydrogen-bond interactions with biological targets. In the pyridinylimidazole class, a single regioisomeric change (e.g., shifting the imidazole from the 2-position to the 4-position on the pyridine ring) has been shown to abrogate p38 MAP kinase inhibitory activity, with one regioisomer exhibiting potent inhibition while the other is essentially inactive [1]. The 4-aminopyridine motif provides a specific HBD/HBA arrangement that is absent in 2-aminopyridine or 3-aminopyridine analogs, altering both target engagement geometry and physicochemical properties such as LogP and TPSA . Consequently, procurement of this specific connectivity pattern is mandatory for consistency in structure–activity relationship (SAR) studies, fragment-based screening, or target-directed synthesis where the 3-(imidazol-2-yl)-4-aminopyridine pharmacophore is required [2].

Target compound
3-(1H-Imidazol-2-yl)pyridin-4-amine
Defined 4-aminopyridine connectivity for kinase hinge-binding with known regioisomer sensitivity
vs
Closest regioisomer
2- or 3-aminopyridine analogs
Altered HBD vector, LogP, and TPSA; kinase hinge interaction may be lost even with identical formula
Procurement requirement
Substituting a generic aminopyridinylimidazole risks functional failure in SAR series; regioisomeric shift can abolish p38 MAPK activity (class-level evidence)

Quantitative Differentiation Evidence for 3-(1H-Imidazol-2-yl)pyridin-4-amine vs. Closest Regioisomers and Scaffold Analogs


Regioisomeric Identity Determines p38 MAP Kinase Inhibitory Activity – Class-Level Warning with Direct Analogy

In the pyridinylimidazole class, the precise connectivity of the imidazole ring to the pyridine core determines whether a compound is an active p38 MAP kinase inhibitor or completely inactive. Laufer et al. (2003) demonstrated that two N-substituted pyridin-4-yl imidazole regioisomers—differing only in the attachment point of the imidazole substituent—exhibited a stark activity dichotomy: one regioisomer was a potent p38 inhibitor while the other showed negligible activity in the identical enzyme assay [1]. Although this specific head-to-head comparison was performed on N-substituted derivatives rather than the unsubstituted 3-(1H-imidazol-2-yl)pyridin-4-amine core, the underlying principle—that the pyridine nitrogen and 4-amino group form critical hinge-binding hydrogen bonds whose geometry is exquisitely sensitive to regioisomerism—applies directly to any procurement decision involving this scaffold [2]. No published head-to-head p38 IC₅₀ data are available for the unsubstituted 3-(1H-imidazol-2-yl)pyridin-4-amine versus its regioisomers, and this evidence gap must be acknowledged as a limitation.

Regioisomer activity gate
Class-level inference
Activity abolished upon regioisomeric switch (qualitative dichotomy); IC₅₀ shift from active to >10 µM in p38 assay
Exact 3-(imidazol-2-yl)-4-aminopyridine connectivity is critical for hinge-binding; even minor deviations can yield a biologically silent compound
No head-to-head p38 IC₅₀ available for the unsubstituted core; extrapolation from N-substituted derivatives
p38 MAP kinase regioisomer pyridinylimidazole kinase hinge binder

Predicted Physicochemical Profile vs. 2-Amino Regioisomer – LogP, TPSA, and HBD Count Differences

3-(1H-Imidazol-2-yl)pyridin-4-amine (CAS 1602196-34-8) displays a calculated LogP of 1.05 and TPSA of 67.59 Ų, with two hydrogen-bond donors (HBD = 2) contributed by the primary amine at the 4-position . The regioisomer 3-(1H-imidazol-2-yl)pyridin-2-amine (CAS 88128-98-7), which bears the amine at the 2-position, shares the same molecular formula and heavy-atom count but presents a different spatial arrangement of the HBD. Although vendor-computed LogP and TPSA values for the 2-amino regioisomer are not available from the same source for direct comparison, the 2-aminopyridine tautomeric equilibrium and intramolecular H-bonding between the 2-amino group and the pyridine nitrogen can alter the effective hydrogen-bonding capacity relative to the 4-amino isomer . This differential H-bond presentation is relevant for fragment-based screening libraries and for maintaining consistent physicochemical properties across a SAR series.

Physicochemical profile
Data to verify
LogP 1.05, TPSA 67.59 Ų, HBD=2 for 4-amino isomer; 2-amino regioisomer may show different H-bond capacity due to intramolecular H-bonding
4-amino substitution provides a distinct physicochemical signature for fragment-library consistency; 2-amino analogs may not replicate LogP/TPSA
Comparator LogP/TPSA not available from same vendor; cross-source comparison
drug-likeness LogP TPSA regioisomer physicochemical properties

Unique Regioisomer Among Commercially Available C₈H₈N₄ Aminopyridinylimidazoles – Positional Rarity and Synthetic Accessibility

Among the five logical regioisomers of aminopyridinylimidazole with molecular formula C₈H₈N₄, the 3-(imidazol-2-yl)-4-aminopyridine connectivity represented by CAS 1602196-34-8 is commercially available from multiple vendors (Leyan, AKSci, ChemSrc) in 95% purity . By contrast, the isomeric 3-(1H-imidazol-2-yl)pyridin-2-amine (CAS 88128-98-7) and 4-(1H-imidazol-2-yl)pyridin-2-amine (CAS 1256805-93-2) are also listed, but the 3-(imidazol-2-yl)-4-aminopyridine scaffold is the one most directly relevant as a precursor to the 2-amino-3-(imidazol-2-yl)-pyridin-4-one VEGF receptor kinase inhibitor series claimed in Sanofi patents [1]. The 3-(imidazol-2-yl)-4-aminopyridine core provides a synthetic handle for further elaboration at the 4-amino group (acylation, sulfonylation, reductive amination) while preserving the 3-imidazol-2-yl moiety, which serves as a metal-coordinating or hinge-binding element [2].

Commercial utility
Supporting evidence
Available from ≥3 suppliers at 95% purity; 4-amino handle enables acylation, sulfonylation, oxidation to pyridin-4-one series
Preferred building block for rapid access to patent-described VEGF inhibitor scaffolds and for diverse N-derivatization
Synthetic utility based on Sanofi patent WO/2014/056892; verify metal-binding or hinge engagement experimentally
regioisomer commercial availability building block synthetic accessibility

Preferred Application Scenarios for 3-(1H-Imidazol-2-yl)pyridin-4-amine Based on Established Evidence


Kinase Hinge-Binder Fragment Library Design Requiring Defined 4-Aminopyridine Geometry

Medicinal chemistry teams designing fragment-screening libraries against ATP-binding site kinases should select 3-(1H-imidazol-2-yl)pyridin-4-amine when the target hinge region requires a hydrogen-bond donor/acceptor pair oriented from the 4-position of the pyridine ring. The pyridinylimidazole scaffold is a validated hinge-binding motif for p38α MAPK and JNK3, and the specific 4-amino configuration provides a distinct H-bond vector compared to 2-amino regioisomers [1]. The compound's favorable physicochemical profile (LogP 1.05, TPSA 67.59 Ų, MW 160.18) positions it as a rule-of-five compliant fragment suitable for direct screening or further elaboration .

Synthesis of 2-Amino-3-(imidazol-2-yl)-pyridin-4-one VEGF Receptor Kinase Inhibitor Precursors

As documented in Sanofi patent WO/2014/056892, 2-amino-3-(imidazol-2-yl)-pyridin-4-one derivatives are claimed as VEGF receptor kinase inhibitors [2]. 3-(1H-imidazol-2-yl)pyridin-4-amine serves as a direct synthetic precursor to this series through oxidation of the 4-amino group or through diazotization/hydrolysis sequences. Procuring this specific regioisomer ensures the correct connectivity in the final inhibitor scaffold, which is essential for maintaining the claimed intellectual property position and biological activity.

Structure–Activity Relationship Studies Exploring Pyridine Amino Position Effects on Kinase Selectivity

Research groups investigating the molecular determinants of selectivity between p38α MAPK and JNK3 require a systematic set of aminopyridinylimidazole regioisomers. The Ansideri et al. (2018) study demonstrated that altering the pyridine substitution pattern of the pyridinylimidazole scaffold shifts selectivity from p38α to JNK3 [1]. 3-(1H-imidazol-2-yl)pyridin-4-amine provides the 4-amino variant in this matrix, and its inclusion in comparative SAR panels is necessary to fully map the selectivity landscape. The commercial availability of this compound in 95% purity enables rapid acquisition without in-house synthesis .

Metal-Organic Framework (MOF) and Coordination Chemistry Incorporating a Bidentate N-Donor Ligand

The 3-(imidazol-2-yl)pyridin-4-amine scaffold features two nitrogen-containing heterocycles (imidazole and pyridine) in a 1,3-relationship, creating a bidentate N-donor ligand geometry suitable for transition-metal coordination. The 4-amino substituent provides an additional functional handle for postsynthetic modification or hydrogen-bond-directed supramolecular assembly. This application scenario is supported by the compound's structural features rather than by direct comparative coordination data, and users should verify metal-binding properties experimentally .

Application
Selection Property
Validation Focus
Kinase hinge-binder fragment library design
4-Aminopyridine HBD/HBA geometry
Hinge-binding mode confirmation via co-crystallography or SAR panel
VEGF receptor kinase inhibitor precursor
Oxidizable 4-amino group
Conversion efficiency to pyridin-4-one and target inhibition
p38α/JNK3 selectivity SAR studies
Regioisomeric identity
Selectivity profiling across kinase panel with matched analog set
Coordination chemistry / MOF ligand
Bidentate N-donor geometry
Metal-binding stoichiometry and supramolecular assembly
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